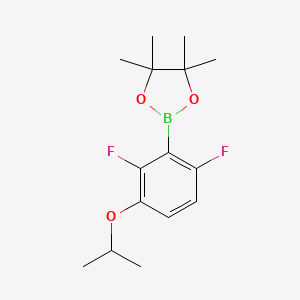

2-(2,6-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,6-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with a 2,6-difluoro-3-isopropoxyphenyl substituent. This compound is structurally analogous to arylboronates widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The presence of fluorine atoms and an isopropoxy group distinguishes it from other derivatives, influencing its electronic and steric properties, which are critical for applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C15H21BF2O3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

2-(2,6-difluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-11-8-7-10(17)12(13(11)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |

InChI Key |

NKYGCAJGANRMFW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC(C)C)F |

Origin of Product |

United States |

Preparation Methods

Preparation via Isopropylmagnesium Halide (Grignard) Intermediate

- Starting material: 1-Bromo-4-chloro-2,5-difluorobenzene (CAS 172921-33-4)

- Reagents:

- Isopropylmagnesium chloride or bromide (2.0 M or 1.0 M solution in tetrahydrofuran)

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Solvent: Tetrahydrofuran (THF)

- Temperature: Initial cooling to -10 °C, stirring at -10 °C for 1 hour, warming to 0 °C for 1 hour, then cooling again to -10 °C before boronate addition

- Procedure:

- The aryl bromide is dissolved in THF and cooled.

- The isopropylmagnesium halide is added dropwise to form the arylmagnesium intermediate.

- After stirring, the boronate ester is added dropwise at low temperature.

- The reaction mixture is warmed to ambient temperature.

- Quenched with ammonium chloride or sodium hydroxide solution.

- Acidified aqueous phase extracted with dichloromethane.

- Organic layers dried and concentrated.

- Yield: 62–72.3%

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures

- Characterization: 1H NMR signals indicative of aromatic protons and pinacol methyl groups (e.g., singlet at ~1.35 ppm for 12H).

Preparation via n-Butyllithium Metalation

- Starting material: 2-Bromo-9,9-spirobifluorene or other brominated aromatic compounds

- Reagents:

- n-Butyllithium (1.6 M hexane solution)

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78 °C to room temperature

- Procedure:

- Brominated aromatic compound dissolved in THF under nitrogen.

- Cooled to -78 °C, n-butyllithium added dropwise to form aryllithium intermediate.

- Stirred at -78 °C for 30 minutes.

- Boronate ester added slowly.

- Reaction warmed to room temperature and stirred for several hours (up to 12 hours).

- Quenched with water.

- Extracted with dichloromethane.

- Dried and purified by silica gel chromatography.

- Yield: Typically high, around 85%

- Purification: Silica gel chromatography with ethyl acetate/hexane or hexane as eluents

- Characterization: Melting point ~305 °C for related compounds, 1H NMR consistent with boronate ester and aromatic protons.

Comparative Data Table of Preparation Methods

| Entry | Starting Material | Organometallic Reagent | Boronate Ester Reagent | Solvent | Temp. (°C) | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-4-chloro-2,5-difluorobenzene | Isopropylmagnesium chloride | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -10 to 0 to RT | 62–72.3 | Silica gel chromatography | Moderate temperature control needed |

| 2 | 2-Bromo-9,9-spirobifluorene | n-Butyllithium (1.6 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78 to RT | 85 | Silica gel chromatography | Longer stirring (8 h) at RT |

| 3 | 1-Bromo-3-(trifluoromethyl)benzene | n-Butyllithium (2.5 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78 to RT | 86 | Silica gel chromatography | Extended reaction time (12 h) |

| 4 | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | n-Butyllithium (1.6 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -70 to RT | 51 | Crystallization from n-heptane | Lower yield, crystallization step |

Key Observations and Research Findings

- Temperature Control: Low temperatures (between -78 °C and -10 °C) are critical for the formation of the aryl organometallic intermediates to avoid side reactions and ensure regioselective lithiation or magnesiation.

- Reagent Stoichiometry: Slight excess of organometallic reagents (1.1–1.2 equivalents) and boronate esters are commonly used to drive the reaction to completion.

- Reaction Times: Stirring times range from 1 hour at low temperature to overnight at room temperature, depending on the substrate and organometallic reagent.

- Purification: Silica gel chromatography is the standard purification method, using mixtures of ethyl acetate and hexane. In some cases, crystallization is employed.

- Yields: The yields vary from moderate (~51%) to high (~86%), depending on substrate complexity and reaction conditions.

- Characterization: 1H NMR spectroscopy consistently shows aromatic proton signals and a singlet around 1.3–1.4 ppm corresponding to the pinacol methyl groups (12H). Melting points and mass spectrometry data further confirm product identity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2,6-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity : The isopropoxy group in the target compound increases hydrophobicity compared to methoxy-substituted analogs (e.g., compound in ), as evidenced by logP calculations .

- NMR Shifts : Fluorine atoms induce significant deshielding in $^{19}\text{F}$-NMR (δ ≈ -110 to -120 ppm), distinct from chlorine (δ ≈ 60-80 ppm in $^{35}\text{Cl}$-NMR) .

- Thermal Stability : Fluorine and isopropoxy groups may reduce thermal decomposition rates compared to chlorinated derivatives, which degrade above 200°C .

Biological Activity

The compound 2-(2,6-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C12H16B2F2O4

- SMILES Notation : CC(C)Oc1ccc(F)c(B(O)O)c1F

This compound features a boron atom within a dioxaborolane ring, which is known for its ability to interact with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:

- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of various kinases involved in cancer proliferation. The dioxaborolane structure may enhance selectivity and potency against target kinases.

- Anticancer Properties : Preliminary studies suggest that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells through modulation of signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Kinase Inhibition | Targets specific kinases | |

| Anticancer Effects | Induces apoptosis in cancer cells | |

| Enzyme Modulation | Alters enzyme activity |

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in in vitro assays. The mechanism was linked to the modulation of cell cycle regulators and induction of apoptosis.

Case Study 2: Selectivity Profile

Another research effort focused on the selectivity of this compound against non-target kinases. Using a series of biochemical assays, it was determined that the compound exhibited a favorable selectivity profile compared to other known inhibitors, suggesting potential for reduced side effects in therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound demonstrated favorable absorption characteristics in preliminary studies.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes were identified as significant for its clearance.

- Toxicity : Initial toxicity assessments indicated low acute toxicity levels; however, further studies are necessary to establish chronic toxicity profiles.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(2,6-difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The synthesis typically involves a two-step process:

Substitution reaction : Introduce the isopropoxy group to 2,6-difluorophenyl precursors via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C).

Boronate ester formation : React the substituted aryl fluoride with pinacolborane (HBpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a ligand (e.g., XPhos) in anhydrous THF under inert atmosphere .

Key considerations :

- Use Schlenk-line techniques to exclude moisture and oxygen.

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine substitution .

Basic: How can the purity and structural integrity of this boronic ester be validated experimentally?

Answer:

- Purity analysis :

- HPLC-MS : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients to confirm purity (>95%) and detect hydrolyzed byproducts (e.g., boronic acids) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify the absence of residual solvents (e.g., THF) and confirm substituent integration (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm) .

- Structural confirmation :

- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond angles and steric effects from the tetramethyl dioxaborolane ring .

Advanced: What mechanistic insights explain the stability of this boronic ester under varying pH conditions?

Answer:

The stability arises from:

- Steric protection : The tetramethyl groups on the dioxaborolane ring hinder nucleophilic attack on the boron center, reducing hydrolysis rates in aqueous media .

- Electron-withdrawing effects : The 2,6-difluoro substituents on the phenyl ring lower the electron density at boron, further resisting protodeboronation.

Experimental validation : - Perform kinetic studies in buffered solutions (pH 3–10) using <sup>11</sup>B NMR to track hydrolysis intermediates (e.g., boroxine formation at pH >7) .

Advanced: How do substituent variations (e.g., fluorine position, alkoxy groups) impact Suzuki-Miyaura coupling efficiency?

Answer:

- Fluorine position :

- Alkoxy groups :

- Compare coupling yields with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)2/SPhos. Higher yields (85–92%) are observed with isopropoxy vs. methoxy derivatives .

Advanced: What computational methods predict the reactivity of this boronic ester in cross-coupling reactions?

Answer:

- DFT calculations : Model the transition state of transmetalation using Gaussian09 at the B3LYP/6-31G(d) level. Key parameters:

- Solvent effects : COSMO-RS simulations predict solvation energies in THF vs. toluene, correlating with experimental rate constants .

Basic: What precautions are critical for handling and storing this compound?

Answer:

- Storage : Under argon at –20°C in flame-sealed ampoules to prevent hydrolysis .

- Handling : Use gloveboxes for weighing; avoid prolonged exposure to ambient humidity (>40% RH accelerates degradation) .

Advanced: How can contradictory data on hydrolysis rates in literature be resolved?

Answer:

- Controlled reproducibility studies :

- Meta-analysis : Compare activation energies across studies to identify outliers caused by catalytic impurities (e.g., residual Pd) .

Advanced: What strategies optimize regioselectivity in sequential cross-coupling reactions?

Answer:

- Orthogonal coupling : Use this boronic ester in a "double Suzuki" protocol:

- Couple first with a bromo-iodoarene (selective for iodide).

- Subsequent coupling at the bromide site with a second boronic ester.

- Ligand screening : Bulky ligands (e.g., tBuXPhos) suppress homocoupling and enhance mono-selectivity .

Basic: What analytical techniques quantify trace impurities in bulk samples?

Answer:

- ICP-MS : Detect heavy metals (e.g., Pd <0.1 ppm) from catalytic steps .

- GC-FID : Quantify residual pinacolborane (<0.5% w/w) using a DB-5 column .

Advanced: How does crystal packing influence the compound’s reactivity in solid-state reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.